Sigma-1 Receptor Binding Enantioselectivity
In sigma-1 receptor radioligand binding assays, the (S)-configured derivative BDBM349324 (synthesized from (1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine) exhibited a Ki of 41 nM, whereas the corresponding (R)-configured derivative BDBM349570 showed a Ki of 1.30 nM, representing a 31.5-fold difference in affinity [1][2].
R-enantiomer: Ki 1.30 nM
31.5-fold difference
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 41 nM (S-derivative, BDBM349324) |
| Comparator Or Baseline | 1.30 nM (R-derivative, BDBM349570) |
| Quantified Difference | 31.5-fold lower affinity for the S-enantiomer |
| Conditions | Radioligand binding assay using guinea pig sigma-1 receptor membranes |
Why This Matters
This enantioselectivity is decisive for selecting the appropriate enantiomer when optimizing sigma-1 receptor ligands for therapeutic selectivity or PET tracer development.
- [1] BindingDB Entry BDBM349324. Affinity Data Ki: 41 nM for Sigma-1 receptor. US Patent US10207991, Example Compound 8. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=349324 View Source
- [2] BindingDB Entry BDBM349570. Affinity Data Ki: 1.30 nM for Sigma-1 receptor. US Patent US10207991, Example Compound 88. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=349570 View Source
